
18-Crown-6
Overview
Description
18-Crown-6, also known as this compound, is a crown ether with the chemical formula C₁₂H₂₄O₆. It is a white, hygroscopic crystalline solid with a low melting point. Crown ethers are a class of cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly notable for its ability to form stable complexes with various cations, especially potassium ions .
Preparation Methods
18-Crown-6 can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the following steps :
Reactants: Triethylene glycol and triethylene glycol dichloride.
Conditions: Potassium hydroxide is used as a base.
:Reaction: (CH2OCH2CH2Cl)2+(CH2OCH2CH2OH)2+2KOH→(CH2CH2O)6+2KCl+2H2O
Alternatively, it can be prepared by the oligomerization of ethylene oxide. The compound can be purified by distillation or recrystallization from hot acetonitrile .
Chemical Reactions Analysis
Phase-Transfer Catalysis
18-Crown-6 acts as a phase-transfer catalyst (PTC) by solubilizing ionic reagents in organic solvents through cation complexation. This mechanism is critical in reactions involving potassium salts:
The crown ether sequesters , leaving anions (e.g., , ) "naked" and highly reactive .
Complexation with Cations
This compound forms stable complexes with cations, enabling unique reactivity:
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Hydronium Ion (H3O+\text{H}_3\text{O}^+H3O+) : Forms upon reaction with HCl, producing ionic liquids .
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Potassium Salts : Binds with in methanol, enabling dissolution of , , and in acetonitrile or benzene .
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Rare Earth Metals : Facilitates isolation of complexes, critical for CO reduction to ynediolates (e.g., ) .
Acceleration of Substitution Reactions
By suppressing ion pairing, this compound enhances nucleophilic substitution rates:
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Aromatic Substitution : Unactivated aryl halides react with nucleophiles (e.g., ) in the presence of catalytic this compound .
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Base-Catalyzed Eliminations : Dehydrohalogenation rates increase due to free availability .
Oxidation and Reduction Reactions
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Alkene Oxidation : -18-crown-6 in toluene oxidizes alkenes to diols or ketones without solvent decomposition .
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Borohydride Reductions : -mediated reductions in aromatic solvents proceed smoothly with this compound, enhancing hydride delivery .
Comparative Reactivity
This compound outperforms other crown ethers in -specific applications due to its cavity size (2.6–3.2 Å). For instance:
This compound’s ability to modulate ionic reactivity has cemented its role in organic synthesis, catalysis, and materials science. Its applications span from industrial-scale oxidations to cutting-edge electride syntheses, underscoring its versatility in modern chemistry.
Scientific Research Applications
Organic Synthesis
Phase Transfer Catalysis
18-Crown-6 is widely used as a phase transfer catalyst, facilitating the transfer of ions between aqueous and organic phases. This property enhances the solubility of otherwise insoluble salts in organic solvents. For instance, potassium permanganate can dissolve in benzene when this compound is present, allowing for oxidation reactions that would not occur otherwise .
Substitution Reactions
The compound accelerates nucleophilic substitution reactions by suppressing ion-pairing effects. For example, potassium acetate becomes a more potent nucleophile when complexed with this compound, leading to higher reaction rates and yields .
Reaction Type | Example | Yield Improvement |
---|---|---|
Nucleophilic Substitution | Higher than without crown ether |
Analytical Chemistry
Ion Selective Electrodes
this compound is utilized in the development of ion-selective electrodes due to its selectivity for potassium ions. This application is crucial for measuring potassium concentrations in various samples, including biological fluids .
Complexation Studies
Research on the complexation of this compound with various metal ions has provided insights into its binding characteristics. For example, studies have demonstrated that this compound can form stable complexes with lithium and sodium ions, which can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography .
Material Science
Mechanochemical Applications
Recent studies have shown that the presence of this compound enhances the reactivity of potassium hydroxide in mechanochemical organic synthesis. In one case study, the Henry reaction was completed within ten minutes when this compound was used, showcasing its role in accelerating chemical processes .
Application | Reaction Type | Time Required |
---|---|---|
Mechanochemical Synthesis | Henry Reaction | 10 minutes |
Biological Applications
Drug Delivery Systems
The unique properties of this compound have led to its exploration in drug delivery systems. Its ability to encapsulate cations can be leveraged to improve the solubility and bioavailability of certain pharmaceuticals .
Molecular Recognition
Studies have indicated that this compound can selectively form adducts with biological molecules, such as lysine-containing peptides. This ability has implications for understanding molecular recognition processes in biological systems .
Case Studies
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Synthesis of Lanthanide Complexes
In a study involving rare earth amide reduction reactions, the use of this compound facilitated the isolation of lanthanide complexes that were not achievable with other ligands like cryptands. The faster crystallization rate observed with this compound was crucial for obtaining high-purity products . -
Electride Formation
The first electride salt examined by X-ray crystallography was synthesized using this compound, demonstrating its utility in materials science and solid-state chemistry .
Mechanism of Action
The primary mechanism of action of 18-Crown-6 involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation can alter the solubility and reactivity of the cation, facilitating various chemical reactions .
Comparison with Similar Compounds
Dibenzo-18-crown-6: Contains benzene rings attached to the crown ether structure, providing additional stability and specificity for certain cations.
15-Crown-5: A smaller crown ether with five oxygen atoms, which has a higher affinity for smaller cations like sodium.
12-Crown-4: An even smaller crown ether with four oxygen atoms, suitable for complexing with lithium ions.
18-Crown-6 is unique due to its optimal ring size for complexing with potassium ions, making it particularly useful in applications requiring selective potassium ion binding.
Biological Activity
18-Crown-6, a member of the crown ether family, is a cyclic polyether known for its ability to selectively bind cations due to its unique molecular structure. This compound has garnered attention not only for its chemical properties but also for its significant biological activities. This article explores the biological activity of this compound, highlighting its effects on various biological systems, its potential therapeutic applications, and relevant research findings.
Structure and Properties
This compound consists of a 6-membered ring with 18 total atoms, including 12 carbon and 6 oxygen atoms. Its structure allows it to form stable complexes with cations such as potassium () and sodium (), which is critical for its biological activity. The cavity size and hydrophilicity of the ether influence its interaction with ions and biological molecules.
Antitumor Activity
Research has demonstrated that this compound exhibits notable antitumor potential . A study evaluating various crown ethers found that di-tert-butyldicyclohexano-18-crown-6 showed significant cytotoxicity against several tumor cell lines, with IC50 values in the submicromolar range. The mechanism of action appears to involve disruption of potassium ion homeostasis, leading to cell cycle perturbations and apoptosis in cancer cells .
Table 1: Cytotoxicity of Crown Ethers Against Tumor Cells
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Di-tert-butyldicyclohexano-18-Crown-6 | A549 (Lung) | <0.5 |
Di-tert-butyldibenzo-18-Crown-6 | MCF-7 (Breast) | ~2 |
This compound | HeLa (Cervical) | Not specified |
Stabilization of Peptides
Another significant finding is the ability of this compound to stabilize peptides in solution. A study indicated that when oxytocin was dissolved in citrate/phosphate buffer at pH 4.5, the presence of this compound significantly enhanced the stability of oxytocin at elevated temperatures (40 °C and 50 °C). This stabilization effect was statistically significant, suggesting potential applications in drug formulation .
Table 2: Stability of Oxytocin in Presence of this compound
Temperature (°C) | Concentration of this compound (% w/v) | Remaining Oxytocin (%) |
---|---|---|
40 | 0 | X |
0.1 | Y | |
0.3 | Z | |
2.0 | A | |
50 | 0 | B |
0.1 | C | |
0.3 | D | |
2.0 | E |
Antimicrobial Activity
The antimicrobial properties of crown ethers have also been explored, particularly in their modified forms like diaza-crown ethers. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, enhancing the efficacy of traditional antibiotics such as rifampicin and tetracycline .
Ion Selectivity and Extraction Efficiency
The ion-selective properties of this compound have been utilized in various extraction processes. For instance, studies indicate that it can effectively extract cesium ions from aqueous solutions without requiring acidification, demonstrating its utility in analytical chemistry .
Table 3: Extraction Efficiency of Cesium Ions by Crown Ethers
Solvent Type | Acidification Required? | Extraction Efficiency (%) |
---|---|---|
Conventional Solvent | Yes | Low |
RTILs | No | High |
Case Studies
- Tumor Cell Growth Inhibition : A comprehensive study evaluated the effects of several crown ethers on tumor cell lines, revealing that structural modifications significantly impacted their cytotoxicity profiles.
- Peptide Stability Enhancement : Research focused on the role of crown ethers in stabilizing peptide structures under varying pH conditions, indicating a promising avenue for pharmaceutical applications.
- Antimicrobial Efficacy : Investigations into diaza-crown ethers highlighted their potential as antimicrobial agents, particularly in enhancing existing antibiotic therapies.
Q & A
Basic Research Questions
Q. How does 18-crown-6 facilitate phase-transfer catalysis in organic synthesis, and what experimental parameters are critical for optimizing reaction efficiency?
- Methodological Answer : this compound acts as a phase-transfer catalyst by selectively binding cations (e.g., K⁺) via its 2.6–3.1 Å cavity, forming lipophilic complexes that solubilize inorganic salts in organic solvents. Key parameters include solvent polarity (e.g., dichloromethane or toluene), cation size compatibility (e.g., K⁺ vs. Na⁺), and stoichiometric ratios of crown ether to salt. For example, in nucleophilic substitution reactions, maintaining a 1:1 molar ratio of this compound to K⁺ ensures maximal anion activation. Reaction monitoring via FTIR (e.g., tracking C–O–C vibrations at 1100–1110 cm⁻¹) confirms complex formation .
Q. What experimental techniques are used to determine the ion selectivity of this compound, and how do ionic radii influence binding affinity?
- Methodological Answer : Ion selectivity is assessed via extraction experiments in biphasic systems (e.g., water-nitrobenzene), where logarithms of extraction constants (log K) correlate with ionic radius compatibility. For instance, K⁺ (ionic radius 1.38 Å) binds more strongly than Na⁺ (0.95 Å) due to optimal cavity fit. X-ray crystallography (e.g., Yb(this compound)I₂ structures) and isothermal titration calorimetry (ITC) quantify thermodynamic stability (ΔG, ΔH). Shannon’s revised ionic radii data (1976) guide predictions of selectivity trends .
Q. How does solubility of this compound in polar vs. nonpolar solvents affect its application in reaction design?
- Methodological Answer : this compound’s amphiphilic nature allows solubility in both water (via hydrogen bonding) and organic solvents (e.g., benzene, cyclohexane). In aqueous phases, it enhances salt solubility for biphasic reactions; in nonpolar media, it stabilizes "naked" anions (e.g., OH⁻) for nucleophilic catalysis. Solvent choice is validated by UV-Vis spectroscopy to monitor anion activity or via conductometric titration to assess ion-pair dissociation .
Advanced Research Questions
Q. How can researchers design experiments to study the structural connectivity of this compound with amino acids (e.g., L-tryptophan) in gas versus solid phases?
- Methodological Answer : Gas-phase studies employ electrospray ionization mass spectrometry (ESI-MS) to detect non-covalent this compound/TrpH⁺ complexes, while solid-phase analysis uses X-ray diffraction (XRD) and solid-state NMR to resolve hydrogen-bonding networks. Computational simulations (DFT or MD) compare Gibbs free energy of complex conformers (e.g., carboxyl vs. ammonium group interactions) to predict dominant structures in solution. Contradictions between experimental and simulated data are resolved by solvent-phase Raman spectroscopy .
Q. What strategies optimize this compound derivatives for selective alkali metal ion recognition in aqueous environments, and how are binding constants validated?
- Methodological Answer : Derivatization (e.g., adding carboxylate groups to this compound) enhances aqueous solubility and ion selectivity. Stability constants (log β) are measured via potentiometric titrations in buffered solutions (pH 4–10), with corrections for competing protons. Competitive binding assays using fluorescent probes (e.g., Na⁺-sensitive dyes) validate selectivity. For example, (+)-(this compound)-tetracarboxylic acid shows enhanced K⁺/Na⁺ discrimination (Δlog β > 3) in capillary electrophoresis .
Q. How do this compound-based porous liquids (PLs) enhance CO₂ capture, and what molecular dynamics (MD) parameters predict their adsorption efficiency?
- Methodological Answer : PLs synthesized by dispersing ZIF-67 in this compound solvent exhibit high CO₂ uptake due to crown ether’s polar cavities and MOF porosity. MD simulations analyze radial distribution functions (RDFs) to quantify CO₂-cavity interactions and self-diffusion coefficients to confirm fluidity. Experimental validation includes gas sorption isotherms (e.g., at 273–298 K) and in situ FTIR to track CO₂ binding modes (physisorption vs. chemisorption) .
Q. What methodologies elucidate the role of this compound in modulating catalytic activity of metal complexes (e.g., potassium diarylphosphinites)?
- Methodological Answer : Coordination of this compound to K⁺ in diarylphosphinite catalysts is studied via X-ray absorption spectroscopy (XAS) to determine metal-ligand bond lengths. Kinetic profiling (e.g., in hydrophosphorylation reactions) under varying crown ether concentrations reveals rate enhancements. In situ ³¹P NMR tracks phosphinite ligand activation, while DFT calculations model transition states to explain stereoselectivity changes .
Q. Methodological Considerations
- Contradictions in Data : Discrepancies in ion selectivity (e.g., Cs⁺ vs. Rb⁺) may arise from solvent polarity effects. Address via comparative studies in polar aprotic vs. nonpolar solvents .
- Toxicity Mitigation : For in vivo studies, limit this compound concentrations to <300 mg/kg (rat LD₅₀) and use encapsulation (e.g., liposomes) to reduce cytotoxicity .
Properties
IUPAC Name |
1,4,7,10,13,16-hexaoxacyclooctadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZNGIUYQVAUSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058626 | |
Record name | 18-Crown-6 | |
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Molecular Weight |
264.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, odorless, hygroscopic liquid soluble in water and most organic solvents; [Ullmann] White crystals; [MSDSonline] | |
Record name | 18-Crown-6 | |
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Vapor Pressure |
0.0000667 [mmHg] | |
Record name | 18-Crown-6 | |
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CAS No. |
17455-13-9 | |
Record name | 18-Crown-6 | |
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Record name | 18-Crown-6 | |
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Record name | 18-Crown-6 | |
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Record name | 1,4,7,10,13,16-Hexaoxacyclooctadecane | |
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Record name | 1,4,7,10,13,16-hexaoxacyclooctadecane | |
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Record name | 18-CROWN-6 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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